molecular formula C9H6BrN3O B2360870 5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one CAS No. 2251053-52-6

5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2360870
CAS RN: 2251053-52-6
M. Wt: 252.071
InChI Key: SPTVECMXYIDUPD-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one, also known as 5-Bromo-2-pyridin-2-yl-2,3-dihydropyridazin-3-one, is a heterocyclic compound with a broad range of applications in scientific research. It is a useful reagent for organic synthesis and has been used in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has also been used in the synthesis of various other compounds, such as peptides, carbohydrates, and DNA. The structure of 5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one is shown in Figure 1.

Scientific Research Applications

Pharmaceutical Research

This compound serves as a molecular scaffold in the development of active pharmaceutical ingredients (APIs). Its structure is conducive to modifications that can lead to the discovery of new drugs, particularly in the realm of cancer immunotherapy and antiviral medications .

Organic Synthesis

Due to the presence of reactive bromine, this compound is often used in organic synthesis, especially in Suzuki coupling reactions. This allows for the creation of a wide array of biologically active molecules .

Material Science

In the field of material science, this compound’s derivatives can be utilized as intermediates in the synthesis of organic semiconductors, which are essential for OLED technology .

properties

IUPAC Name

5-bromo-2-pyridin-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-7-5-9(14)13(12-6-7)8-3-1-2-4-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTVECMXYIDUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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